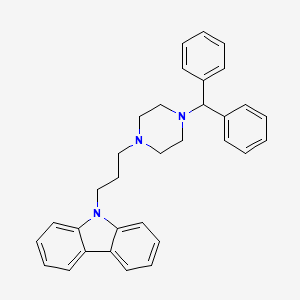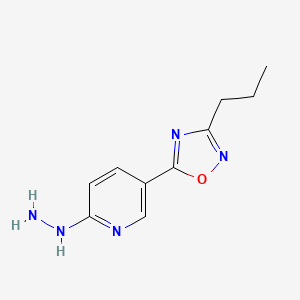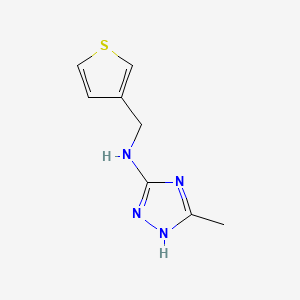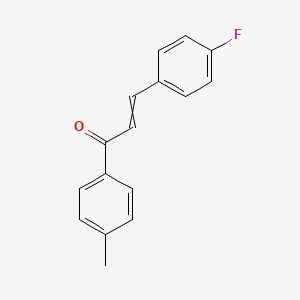
9-[3-(4-Benzhydrylpiperazin-1-yl)propyl)carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE is a complex organic compound with a molecular formula of C₃₂H₃₃N₃ It is a derivative of carbazole, a heterocyclic aromatic compound, and contains a piperazine moiety substituted with a diphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE typically involves multiple steps, starting with the preparation of the carbazole core and subsequent functionalization. One common method involves the reaction of carbazole with 1,3-dibromopropane to introduce the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated analogs .
Aplicaciones Científicas De Investigación
9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an antagonist or agonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}PIPERIDIN-2-ONE: Similar structure but with a piperidinone core.
3-(4-(DIPHENYLMETHYL)PIPERAZIN-1-YL)CINNOLINES: Contains a cinnoline core instead of carbazole.
3-(PIPERAZIN-1-YL)-1,2-BENZOTHIAZOLE DERIVATIVES: Benzothiazole core with piperazine substitution.
Uniqueness
The uniqueness of 9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE lies in its combination of the carbazole core with a diphenylmethyl-substituted piperazine moiety. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C32H33N3 |
|---|---|
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
9-[3-(4-benzhydrylpiperazin-1-yl)propyl]carbazole |
InChI |
InChI=1S/C32H33N3/c1-3-12-26(13-4-1)32(27-14-5-2-6-15-27)34-24-22-33(23-25-34)20-11-21-35-30-18-9-7-16-28(30)29-17-8-10-19-31(29)35/h1-10,12-19,32H,11,20-25H2 |
Clave InChI |
VRMNMGFGAGTQJW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCN2C3=CC=CC=C3C4=CC=CC=C42)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propyl 5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154133.png)
![2,4-diamino-5-(4-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15154139.png)

![Methyl 5-[(2-furylcarbonyl)amino]-2-morpholinobenzoate](/img/structure/B15154148.png)
![N-benzyl-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15154151.png)
![1-{6-[4-(Propan-2-yl)phenyl]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B15154173.png)


![5-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154190.png)
![2-amino-N-(4-methoxybenzyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15154196.png)
![6-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]hexan-1-ol](/img/structure/B15154226.png)
![Octane-1,8-diyl bis[(2-methylphenyl)carbamate]](/img/structure/B15154232.png)
